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In the realm of thin-film deposition, the choice of sputtering gas is a critical parameter that
significantly influences the process efficiency and the quality of the resulting film. While argon is
the industry standard, its heavier counterpart, krypton, offers distinct advantages in specific
applications. This guide provides a comprehensive comparative analysis of krypton and argon
in sputtering processes, supported by experimental data, to aid researchers in selecting the
optimal gas for their needs.

Fundamental Properties of Argon and Krypton

Argon and krypton are both noble gases, making them chemically inert and ideal for physical
vapor deposition (PVD) processes like sputtering.[1] Their primary role is to be ionized in a
plasma and accelerated towards a target material, dislodging atoms that then deposit onto a
substrate.[2] The key differences in their physical properties, outlined in Table 1, are the
foundation for their varying performance in sputtering applications.
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Property Argon (Ar) Krypton (Kr)
Atomic Number 18[3] 36[4]

Atomic Mass (amu) 39.948[2] 83.798[4]
First lonization Energy (eV) 15.76 14.00

Density (g/L at STP) 1.784[3] 3.749[5]

Performance Comparison in Sputtering

The choice between argon and krypton directly impacts several key aspects of the sputtering
process and the final film characteristics.

Sputtering Yield and Deposition Rate

The sputtering yield, defined as the number of target atoms ejected per incident ion, is a crucial
factor determining the deposition rate. Due to its larger atomic mass, krypton generally
exhibits a higher sputtering yield than argon, especially for heavier target materials.[5] This is
because the momentum transfer during the collision between the sputtering ion and the target
atom is more efficient when their masses are more closely matched.

For instance, studies on refractory metals have shown a clear trend of increasing sputter yield
with the mass of the sputtering gas.[6] While comprehensive comparative data across all
materials is not readily available in a single source, Table 2 provides illustrative sputtering
yields for various materials when sputtered with argon. It is generally expected that the yield
with krypton would be higher under similar conditions.
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. Sputtering Yield (atomsl/ion) with Argon @
Target Material

600 eV
Silver (Ag) 3.4[1]
Gold (Au) 2.8[1]
Copper (Cu) 2.3[1]
Titanium (Ti) 0.6[1]

Not specified at 600 eV, but studies show Kr is
Tantalum (Ta) effective.[7]

Tungsten (W) 0.6[1]

The higher sputtering yield of krypton can translate to a significantly higher deposition rate,
which is advantageous for applications requiring thick films or high throughput.

Thin Film Properties

The choice of sputtering gas can have a profound effect on the microstructure and physical
properties of the deposited thin film.

o Resistivity and Crystallinity: Films deposited using krypton have been shown to exhibit lower
electrical resistivity and larger crystallite sizes compared to those sputtered with argon.[8]
This is partly attributed to the lower tendency of the larger krypton atoms to be incorporated
into the growing film, a phenomenon known as gas trapping, which can increase resistivity.

[8]

o Film Stress: The intrinsic stress of a sputtered film is influenced by the energy and flux of
bombarding particles. The use of a heavier sputtering gas like krypton can alter the
energetics of the deposition process, thereby affecting the film stress. While specific
comparative data on stress for a wide range of materials is limited, it is a critical parameter to
consider, especially for applications where film adhesion and mechanical stability are
important.

o Surface Roughness and Density: The surface morphology and density of the film are also
influenced by the sputtering gas. For example, in the sputtering of tungsten, an increase in
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argon gas flow rate was found to increase the surface roughness.[9] The use of krypton,
with its different scattering characteristics, can lead to films with different densities and
surface topographies.

Cost and Practical Considerations

The most significant drawback of using krypton is its considerably higher cost compared to
argon.[10] Argon is the third most abundant gas in the Earth's atmosphere, making it readily
available and inexpensive.[2] Krypton, on the other hand, is much rarer and its extraction and
purification are more costly. This economic factor is often the primary reason for choosing
argon for most industrial and research applications. Krypton is typically reserved for
specialized applications where the performance benefits, such as higher deposition rates or
improved film properties, outweigh the additional expense.

Experimental Protocols

The following is a generalized experimental protocol for magnetron sputtering. The specific
parameters will need to be optimized for the target material, substrate, and desired film
properties.

Substrate Preparation

» Cleaning: Thoroughly clean the substrates to remove any organic or particulate
contamination. A common procedure involves sequential ultrasonic cleaning in acetone,
isopropanol, and deionized water, each for 10-15 minutes.

e Drying: Dry the cleaned substrates using a stream of dry nitrogen or by baking in an oven.

o Loading: Mount the prepared substrates onto the substrate holder in the sputtering system.

Sputtering Process

e Pump Down: Evacuate the deposition chamber to a base pressure in the range of 10-° to
107 Torr to minimize contamination from residual gases.

e Gas Introduction: Introduce the high-purity sputtering gas (argon or krypton) into the
chamber using a mass flow controller to achieve the desired working pressure (typically in
the mTorr range).
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o Target Pre-sputtering: Ignite the plasma and pre-sputter the target for several minutes with a
shutter protecting the substrates. This step removes any surface contamination from the
target.

» Deposition: Open the shutter to commence the deposition of the thin film onto the substrates.
The deposition time will determine the final film thickness based on the calibrated deposition
rate for the specific material and gas combination.

o Cool Down: After reaching the desired thickness, extinguish the plasma and allow the
substrates to cool down in a vacuum or in an inert gas atmosphere.

e Venting and Unloading: Vent the chamber to atmospheric pressure with an inert gas (e.g.,
nitrogen) and carefully unload the coated substrates.

Visualization of Workflows and Logical

Relationships
Sputtering Process Workflow
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Caption: A generalized workflow for a typical sputtering deposition process.
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Decision Pathway: Choosing Between Argon and
Krypton
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Caption: A decision-making guide for selecting between argon and krypton sputtering gas.

Conclusion

In summary, argon remains the workhorse of the sputtering industry due to its cost-
effectiveness and well-understood behavior. It provides a reliable and economical solution for a
wide range of applications. However, for processes where performance is paramount and the
budget allows, krypton presents a compelling alternative. Its ability to enhance deposition
rates and yield films with superior properties makes it an invaluable tool for researchers and
professionals seeking to push the boundaries of thin-film technology. The choice between
these two noble gases ultimately depends on a careful consideration of the specific
experimental goals, target material, and economic constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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